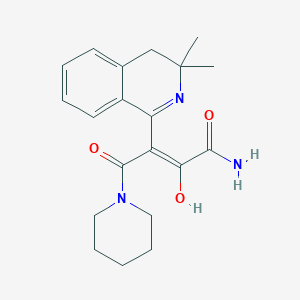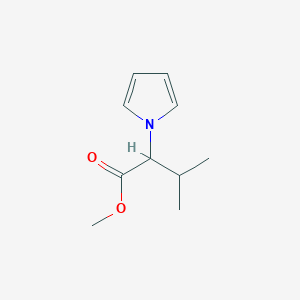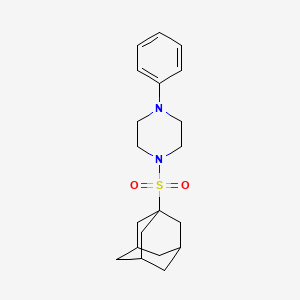![molecular formula C19H14ClN3O2 B11075319 4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンは、オキサジアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、医薬品化学、製薬学、材料科学などのさまざまな分野における潜在的な用途のため、大きな関心を集めています。その構造中のオキサジアゾール環とキノリン部分の存在は、そのユニークな化学的および生物学的特性に貢献しています。
2. 製法
合成経路と反応条件
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンの合成は、通常、次の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、適切な前駆体を特定の条件下で環化させることで形成されます。たとえば、脱水剤の存在下でのヒドラジドとカルボン酸誘導体の反応は、オキサジアゾール環を生じさせる可能性があります。
クロロフェノキシ基の結合: クロロフェノキシ基は、求核置換反応によって導入されます。これには、クロロフェノール誘導体と適切な求電子試薬の反応が含まれます。
キノリン部分の形成: キノリン環は、アニリン誘導体とカルボニル化合物を含む一連の縮合反応によって合成されます。
工業生産方法
この化合物の工業生産には、上記合成経路の最適化を含み、より高い収率と純度を達成する可能性があります。これには、高度な触媒、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化物を形成する可能性があります。
還元: 還元反応は、化合物をその還元形に変換する可能性があり、多くの場合、水素化ホウ素ナトリウムなどの還元剤の使用が含まれます。
置換: この化合物は、求核置換または求電子置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキル、アシルクロリド、その他の求電子試薬などの試薬は、置換反応に使用されます。
形成された主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな置換誘導体を生成する可能性があります。
4. 科学研究への応用
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その生物活性により、薬物候補としての可能性が研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediates. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the oxadiazole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or oxadiazole derivatives.
Substitution: Substituted phenyl ethers with various functional groups.
科学的研究の応用
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、神経伝達に関与するアセチルコリンエステラーゼなどの酵素を標的にします.
関与する経路: これは、酸化ストレスとアポトーシスに関連する経路に影響を与え、神経変性疾患と癌における潜在的な治療効果に貢献しています.
6. 類似の化合物との比較
類似の化合物
5-[(4-クロロフェノキシ)メチル]-1,3,4-オキサジアゾール-2-チオール: この化合物は、オキサジアゾール環とクロロフェノキシ基を共有していますが、結合した部分は異なります.
5-[(2-クロロフェノキシ)メチル]-3-(4-メチルフェニル)-1,2,4-オキサジアゾール: オキサジアゾール環上の置換基が異なる別の類似の化合物.
独自性
4-{5-[(3-クロロフェノキシ)メチル]-1,2,4-オキサジアゾール-3-イル}-2-メチルキノリンは、その構造にキノリン環とオキサジアゾール環の両方が存在するため、独特です。この組み合わせにより、さまざまな用途に役立つ、明確な化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-triazol-5-yl]methyl} ether: Similar structure but with a triazole ring instead of an oxadiazole.
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-thiadiazol-5-yl]methyl} ether: Contains a thiadiazole ring, offering different reactivity and properties.
Uniqueness
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is unique due to its combination of a quinoline and oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
特性
分子式 |
C19H14ClN3O2 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
5-[(3-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-9-16(15-7-2-3-8-17(15)21-12)19-22-18(25-23-19)11-24-14-6-4-5-13(20)10-14/h2-10H,11H2,1H3 |
InChIキー |
VVCJSVMCGILQDU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)




![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)

![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B11075308.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)
